3-Cyclopropyl-3-methylbutanoyl chloride

Description

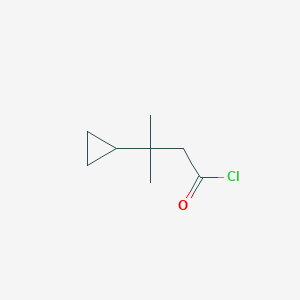

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-methylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTIYNREYBUBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)Cl)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-Cyclopropyl-3-methylbutanoyl chloride

This guide details the physicochemical properties, synthesis, and handling of 3-Cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0), a specialized aliphatic acid chloride used as a high-value building block in modern drug discovery.

Compound Identity & Strategic Relevance

3-Cyclopropyl-3-methylbutanoyl chloride is a reactive acylating agent characterized by a sterically demanding, lipophilic tail. In medicinal chemistry, this motif (the 3-cyclopropyl-3-methylbutyl group) is increasingly utilized to modulate the physicochemical profile of drug candidates.

The geminal substitution (methyl and cyclopropyl) at the

-

Metabolic Stability: The steric bulk hinders enzymatic access (e.g., by Cytochrome P450s) to the adjacent methylene groups, extending the half-life of the resulting amide or ester.

-

Lipophilicity Modulation: The cyclopropyl group adds lipophilicity and rigidity without the excessive molecular weight penalty of a cyclohexyl or phenyl group, optimizing the

character of the molecule (Fsp3).

Key Applications:

-

Targeted Protein Degradation (TPD): Used to synthesize linkers or hydrophobic anchors in Molecular Glues and PROTACs (e.g., Cereblon modulators).

-

Antivirals: Intermediate in the synthesis of HIV protease inhibitors and capsid binders.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 3-Cyclopropyl-3-methylbutanoyl chloride |

| CAS Number | 1021939-07-0 |

| Molecular Formula | C |

| SMILES | CC(C)(CC(=O)Cl)C1CC1 |

| Molecular Weight | 160.64 g/mol |

| Structure Class | Aliphatic Acid Chloride |

Physicochemical Properties

Note: Due to the hydrolytic instability of acid chlorides, experimental values are often derived from the corresponding methyl ester or predicted based on structural analogs (e.g., isovaleryl chloride).

| Property | Value / Range | Context & Notes |

| Physical State | Liquid | Colorless to pale yellow; acrid odor (HCl). |

| Boiling Point | ~195–205 °C (760 mmHg)~90–100 °C (15 mmHg) | Estimated based on C8 chain length and polarity. Usually purified via vacuum distillation to prevent thermal decomposition. |

| Density | 1.02 ± 0.05 g/cm³ | Estimated. Denser than corresponding alkane due to -COCl group. |

| Solubility | Reacts with water/alcohols.Soluble in CH | Critical: Must be handled in anhydrous solvents. |

| Vapor Pressure | Low at RT | Volatile enough to cause respiratory irritation; handle in fume hood. |

| Flash Point | > 80 °C | Combustible liquid (Class IIIA). |

Synthesis & Manufacturing Logic

The industrial preparation of 3-Cyclopropyl-3-methylbutanoyl chloride typically proceeds via the activation of its precursor, 3-cyclopropyl-3-methylbutanoic acid (CAS 1021939-05-8).

Synthetic Route

The transformation utilizes a chlorinating agent—most commonly Thionyl Chloride (SOCl

-

Reagent Choice:

-

Thionyl Chloride: Preferred for large-scale batches due to cost. Byproducts (SO

, HCl) are gaseous and easily removed. -

Oxalyl Chloride: Preferred for small-scale, high-purity medicinal chemistry needs. Used with catalytic DMF; allows reaction at lower temperatures (0°C to RT), minimizing thermal degradation of the cyclopropyl ring.

-

Reaction Mechanism & Pathway

The reaction follows a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the chlorinating agent to form a reactive intermediate (e.g., chlorosulfite), which is then displaced by chloride ion.

Caption: Conversion of the carboxylic acid precursor to the acid chloride using Oxalyl Chloride/DMF. The pathway emphasizes the release of gaseous byproducts, driving the equilibrium forward.

Experimental Protocol: Preparation (SOP)

This protocol describes the conversion of 3-cyclopropyl-3-methylbutanoic acid to the acid chloride on a 10g scale. It is designed to ensure complete conversion while preserving the cyclopropyl moiety.

Reagents

-

Precursor: 3-Cyclopropyl-3-methylbutanoic acid (10.0 g, 70.3 mmol).

-

Reagent: Oxalyl chloride (10.7 g, 7.2 mL, 84.4 mmol, 1.2 eq).

-

Catalyst: N,N-Dimethylformamide (DMF) (0.1 mL, catalytic).

-

Solvent: Dichloromethane (DCM), anhydrous (50 mL).

Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (N

) or Argon. -

Dissolution: Charge the RBF with the acid precursor and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Activation: Add the catalytic amount of DMF. Note: Vigorous bubbling may occur upon subsequent reagent addition.

-

Addition: Add Oxalyl chloride dropwise via the addition funnel over 30 minutes. Maintain internal temperature < 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

-

Monitoring: Aliquot 50 µL into MeOH. Analyze by TLC or GC-MS (looking for the methyl ester peak, MW ~156). Disappearance of the acid confirms completion.

-

-

Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) at < 40 °C to remove solvent and excess oxalyl chloride.

-

Purification (Optional): If high purity is required, the residue can be distilled under high vacuum (0.1 mmHg). For most applications, the crude oil is sufficiently pure (>95%) for the next step.

Handling, Safety & Storage

Acid chlorides are corrosive and lachrymators . They react violently with water to release Hydrogen Chloride (HCl) gas.

Hydrolysis Hazard

The primary degradation pathway is hydrolysis. The cyclopropyl group is relatively stable, but the acyl chloride moiety is highly susceptible to moisture.

Caption: Hydrolysis mechanism. Contact with atmospheric moisture degrades the reagent back to the parent acid and corrosive HCl gas.

Storage Protocol

-

Atmosphere: Store strictly under inert gas (Argon preferred over Nitrogen due to density).

-

Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals.

-

Temperature: Refrigerate (2–8 °C) to minimize thermal decomposition and vapor pressure build-up.

Quality Control & Analytics

Direct analysis of acid chlorides is difficult due to their reactivity on columns. The standard industry practice is derivatization .

-

GC-MS (Derivatized):

-

Method: Quench a small sample (~10 mg) in 1 mL of anhydrous Methanol.

-

Target: Methyl 3-cyclopropyl-3-methylbutanoate.

-

Interpretation: A single sharp peak indicates purity. Presence of broad tailing peaks usually indicates hydrolysis (free acid).

-

-

H-NMR (CDCl

):-

Cyclopropyl Protons: Distinctive multiplet signals upfield (0.3 – 0.6 ppm).

-

Alpha-Methylene: The -CH

- adjacent to the carbonyl will shift slightly downfield compared to the acid precursor due to the electron-withdrawing Cl.

-

References

-

Monte Rosa Therapeutics. (2024). Compounds that mediate protein degradation and methods of use thereof. WO2024092039A1.[1] Link

-

Gilead Sciences, Inc. (2019). 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives as HIV protease inhibitors. WO2019075291A1. Link

-

PubChem. (n.d.). 3-Cyclopropyl-3-methylbutanoyl chloride (CID 119056845).[2] National Library of Medicine.[2] Link

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Acid Chlorides. Link

Sources

molecular weight and density of 3-Cyclopropyl-3-methylbutanoyl chloride

An In-Depth Technical Guide to 3-Cyclopropyl-3-methylbutanoyl Chloride: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropyl-3-methylbutanoyl chloride (CAS No. 1021939-07-0), a valuable building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, including molecular weight and chemical formula, and addresses the current availability of its density. A significant focus is placed on a plausible and detailed synthetic protocol for its preparation, beginning with the synthesis of its precursor, 3-cyclopropyl-3-methylbutanoic acid. This guide is intended to equip researchers and drug development professionals with the critical information necessary for the effective utilization of this versatile reagent in their work.

Introduction

3-Cyclopropyl-3-methylbutanoyl chloride is a reactive acyl chloride containing a sterically demanding cyclopropyl-dimethyl-substituted quaternary center. This unique structural motif makes it an attractive intermediate for the synthesis of novel small molecules in drug discovery programs. The cyclopropyl group, in particular, is a well-recognized bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects in drug candidates. This guide aims to provide a detailed understanding of the properties and synthesis of this compound, thereby facilitating its application in the development of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. Key identifiers and properties for 3-Cyclopropyl-3-methylbutanoyl chloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-cyclopropyl-3-methylbutanoyl chloride | [1] |

| CAS Number | 1021939-07-0 | [2] |

| Molecular Formula | C₈H₁₃ClO | [1][2] |

| Molecular Weight | 160.64 g/mol | [1][2] |

| Density | Not experimentally determined. | |

| Canonical SMILES | CC(C)(CC(=O)Cl)C1CC1 | [1] |

| InChI Key | XKTIYNREYBUBSW-UHFFFAOYSA-N | [1] |

Synthesis of 3-Cyclopropyl-3-methylbutanoyl chloride

The synthesis of 3-Cyclopropyl-3-methylbutanoyl chloride is most logically achieved through a two-step process: first, the synthesis of the corresponding carboxylic acid, 3-cyclopropyl-3-methylbutanoic acid, followed by its conversion to the acyl chloride.

Plausible Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below. This approach leverages established and reliable chemical transformations.

Caption: Proposed two-step synthesis of 3-Cyclopropyl-3-methylbutanoyl chloride.

Detailed Experimental Protocol

The following protocol is a scientifically sound and plausible methodology based on well-established organic synthesis procedures.

This procedure is adapted from standard malonic ester synthesis protocols.

Materials:

-

Sodium metal

-

Anhydrous Methanol

-

Dimethyl malonate

-

3,3-Dimethylallyl bromide

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Potassium hydroxide

-

Concentrated sulfuric acid

Procedure:

-

Sodium Methoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar under an inert atmosphere (e.g., argon), cautiously add sodium metal to anhydrous methanol at 0 °C (ice bath). Allow the sodium to fully dissolve to form sodium methoxide.

-

Enolate Formation: To the sodium methoxide solution, add dimethyl malonate dropwise at room temperature and stir for 30 minutes.

-

Alkylation: Cool the reaction mixture to 0 °C and add 3,3-dimethylallyl bromide dropwise via the addition funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification of the Diester: Remove the methanol under reduced pressure. Partition the residue between diethyl ether and a 1:1 mixture of saturated aqueous sodium bicarbonate and brine. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dimethyl (3-methylbut-2-en-1-yl)malonate. Purify the crude product by vacuum distillation.

-

Hydrolysis and Decarboxylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified diester in a solution of potassium hydroxide in water. Heat the mixture to reflux for 2-3 hours to effect saponification. After cooling, acidify the reaction mixture to a low pH with concentrated sulfuric acid. Heat the acidified mixture to reflux for several hours to facilitate decarboxylation.

-

Isolation of the Carboxylic Acid: After cooling, extract the aqueous mixture with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopropyl-3-methylbutanoic acid. The crude acid can be further purified by vacuum distillation or recrystallization.

This procedure is a standard method for the conversion of a carboxylic acid to an acyl chloride.

Materials:

-

3-Cyclopropyl-3-methylbutanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap for acidic gases) and a magnetic stir bar, dissolve 3-cyclopropyl-3-methylbutanoic acid in anhydrous DCM under an inert atmosphere.

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: Add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the solution at room temperature.

-

Using Oxalyl Chloride: Add a catalytic amount of DMF followed by the slow, dropwise addition of an excess (typically 1.2-1.5 equivalents) of oxalyl chloride.

-

-

Reaction Progression: Gently reflux the reaction mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride; HCl, CO, and CO₂ if using oxalyl chloride).

-

Isolation of the Acyl Chloride: After the reaction is complete, carefully remove the excess chlorinating agent and solvent by distillation under reduced pressure. The resulting crude 3-Cyclopropyl-3-methylbutanoyl chloride can be purified by vacuum distillation to yield the final product.

Applications in Drug Development and Research

3-Cyclopropyl-3-methylbutanoyl chloride serves as a key intermediate for introducing the 3-cyclopropyl-3-methylbutanoyl moiety into molecules. This is particularly relevant in the synthesis of:

-

Amides: Reaction with primary or secondary amines to form the corresponding amides. This is a common linkage in many biologically active compounds.

-

Esters: Reaction with alcohols or phenols to produce esters, which can be useful as prodrugs or as final active compounds.

-

Ketones: Friedel-Crafts acylation of aromatic or heteroaromatic systems to generate ketones, which are versatile intermediates for further functionalization.

The incorporation of the cyclopropyl group can confer desirable pharmacokinetic and pharmacodynamic properties, making this reagent a valuable tool for lead optimization in drug discovery projects.

Safety and Handling

Acyl chlorides, including 3-Cyclopropyl-3-methylbutanoyl chloride, are reactive and corrosive compounds. They react exothermically with water, alcohols, and amines.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture, under an inert atmosphere.

-

Reactivity: Avoid contact with water and other nucleophilic reagents unless part of a planned reaction. Reactions should be performed with appropriate temperature control.

Conclusion

3-Cyclopropyl-3-methylbutanoyl chloride is a valuable synthetic building block with significant potential in medicinal chemistry and organic synthesis. This guide has provided essential physicochemical data and a detailed, plausible synthetic protocol to facilitate its preparation and use. The unique structural features of this reagent offer opportunities for the design and synthesis of novel molecules with potentially improved biological properties.

References

-

PubChem. 3-Cyclopropyl-3-methylbutanoyl chloride. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Solubility & Handling of 3-Cyclopropyl-3-methylbutanoyl Chloride

Executive Summary & Chemical Identity[1][2]

3-Cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0) is a specialized building block frequently employed in the synthesis of complex pharmaceuticals and agrochemicals. As an acid chloride, its utility in drug development lies in its high electrophilicity, allowing for rapid coupling with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters.

However, this reactivity presents a fundamental challenge: Solubility cannot be decoupled from stability. Many solvents that theoretically dissolve the compound will also destroy it. This guide provides a rigorous, mechanism-based approach to solvent selection, ensuring that your "solution" remains a solution of the active reagent, not its decomposition products.

Chemical Profile

| Property | Detail |

| CAS Number | 1021939-07-0 |

| Molecular Formula | C₈H₁₃ClO |

| Molecular Weight | 160.64 g/mol |

| Functional Group | Acyl Chloride (Acid Chloride) |

| Key Structural Feature | Cyclopropyl ring (lipophilic, sterically unique) |

| Predicted LogP | ~3.2 (Highly Lipophilic) |

| Physical State | Liquid (Colorless to pale yellow) |

The Solubility-Reactivity Paradox

Before selecting a solvent, one must understand that 3-Cyclopropyl-3-methylbutanoyl chloride does not merely "dissolve" in protic solvents; it undergoes solvolysis .

Mechanism of Decomposition

In the presence of water or alcohols, the electrophilic carbonyl carbon is attacked by the solvent's nucleophilic oxygen. This is not a solubility issue; it is a chemical degradation.

Figure 1: Mechanism of hydrolytic decomposition. This irreversible reaction occurs instantly in wet solvents, often misinterpreted as "dissolution."

Solvent Selection Guide

The compound is highly lipophilic (LogP ~3.2), meaning it is compatible with non-polar and moderately polar organic solvents. The critical filter is nucleophilicity .

Class A: Recommended Solvents (Inert & High Solubility)

These solvents are aprotic and possess sufficient polarity to solvate the acyl chloride while maintaining chemical inertness.

| Solvent | Solubility Rating | Stability Risk | Notes |

| Dichloromethane (DCM) | Excellent | Low | Standard choice for reactions. High solubility due to polarizability. Easy to remove (low BP). |

| Tetrahydrofuran (THF) | Excellent | Low | Must be anhydrous and stabilizer-free if possible. Excellent for subsequent coupling reactions. |

| Toluene | Good | Very Low | Ideal for process scale-up. High boiling point allows for thermal acceleration of subsequent reactions. |

| Ethyl Acetate (EtOAc) | Good | Low | Must be strictly anhydrous. Wet EtOAc hydrolyzes acid chlorides rapidly. |

| Chloroform | Excellent | Low | Similar to DCM but higher boiling point. Good for NMR analysis. |

Class B: Conditional Solvents (Use with Caution)

| Solvent | Solubility Rating | Stability Risk | Notes |

| Hexane / Heptane | Moderate | Very Low | Good for precipitating impurities, but the compound may oil out at high concentrations due to polarity mismatch. |

| Diethyl Ether | Good | Moderate | High flammability and peroxide risk. Requires careful drying. |

| DMF / DMAc | Excellent | High | Warning: Can react with acid chlorides to form Vilsmeier-Haack intermediates (dimethylchloroforminium salts). Use only if catalytically required or at low temperatures. |

Class C: FORBIDDEN Solvents (Reactive)

NEVER use these solvents for dissolution unless the intention is to react the compound.

-

Water (Forms Acid)[1]

-

Methanol / Ethanol / Isopropanol (Forms Esters)

-

Primary/Secondary Amines (Forms Amides immediately)

-

DMSO (Can act as an oxidant or nucleophile under certain conditions; often contains water).

Experimental Protocols

Workflow: Solvent Selection & Preparation

The following decision tree illustrates the logical flow for selecting a solvent for 3-Cyclopropyl-3-methylbutanoyl chloride.

Figure 2: Logic flow for solvent selection to ensure stability and solubility.

Protocol 1: Anhydrous Dissolution Technique

Objective: Prepare a stable 0.5 M solution in Dichloromethane (DCM).

-

Glassware Prep: Oven-dry a volumetric flask and a stir bar at 120°C for >2 hours. Cool under a stream of dry Nitrogen or Argon.

-

Solvent Prep: Use DCM distilled over Calcium Hydride (CaH₂) or passed through an activated alumina solvent system. Ensure water content is <50 ppm (Karl Fischer titration).

-

Weighing: Weigh the 3-Cyclopropyl-3-methylbutanoyl chloride quickly. If the liquid fumes in air (due to reaction with humidity), weigh inside a glovebox or use a syringe transfer technique (density approx 1.05 - 1.10 g/mL, estimated).

-

Dissolution:

-

Add the acid chloride to the flask.

-

Add anhydrous DCM to 80% of the volume.

-

Swirl gently under inert gas flow.

-

Fill to the mark.

-

-

Storage: Seal with a septum and wrap with Parafilm. Store at 4°C.

Protocol 2: Quality Validation (Self-Validating System)

How do you prove the compound is dissolved and not decomposed?

-

Visual Check: The solution should be clear. Cloudiness often indicates HCl formation or hydrolysis products precipitating (though the acid is often soluble in DCM, making visual checks unreliable).

-

Functional Test (Derivatization):

-

Take a 50 µL aliquot of the solution.

-

Quench into 500 µL of Methanol (excess).

-

Run TLC or GC-MS.

-

Result: You should see the Methyl Ester exclusively.

-

Failure Mode: If you see the Carboxylic Acid peak (distinct from the ester), the starting material had already hydrolyzed in the solvent before the methanol quench.

-

References

-

PubChem. (n.d.).[2] 3-Cyclopropyl-3-methylbutanoyl chloride (CAS 1021939-07-0).[2][3] National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Byju's. (2022). Formation of Acid Chlorides - Physical and Chemical Properties. Retrieved February 26, 2026, from [Link]

-

Yufeng. (2025).[1] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved February 26, 2026, from [Link]

Sources

literature review of 3-Cyclopropyl-3-methylbutanoyl chloride derivatives

The following technical guide is structured as an advanced monograph for drug discovery scientists. It synthesizes the chemical utility, synthesis, and pharmacophoric value of 3-Cyclopropyl-3-methylbutanoyl chloride , a specialized building block used to introduce the sterically demanding yet metabolically robust 1-cyclopropyl-1-methylethyl moiety.

CAS: 1021939-07-0 | Formula: C₈H₁₃ClO | MW: 160.64 g/mol Role: Steric Bioisostere & Pharmacophore Modulator

Executive Summary: The "Super-Neopentyl" Scaffold

In modern medicinal chemistry, the tert-butyl group is a classic tool for filling hydrophobic pockets and blocking metabolic sites. However, it suffers from liability to CYP450-mediated oxidation (hydroxylation of the methyl groups).

3-Cyclopropyl-3-methylbutanoyl chloride serves as the activated gateway to the 3-cyclopropyl-3-methylbutyl motif. This scaffold acts as a superior bioisostere to the tert-butyl group. By replacing one methyl of a gem-dimethyl pair with a cyclopropyl ring, researchers achieve three critical optimizations:

-

Metabolic Shielding: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, resisting oxidative attack.

-

Sigma-Hole Interactions: The electron-rich nature of the cyclopropyl ring ("banana bonds") can engage in unique

-interactions within a binding pocket. -

Vectorial Nuance: The bond angles of the cyclopropyl group (60°) alter the spatial projection of the substituent compared to a standard isopropyl or tert-butyl group.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-Cyclopropyl-3-methylbutanoyl chloride |

| Structure Description | Acid chloride of isovaleric acid analog; C3 is quaternary, bearing two methyls (one from chain, one substituent) and one cyclopropyl group. |

| Appearance | Colorless to pale yellow liquid (fumes in moist air) |

| Boiling Point | ~85–90 °C at 15 mmHg (Predicted) |

| Density | ~1.05 g/mL |

| Reactivity Class | Electrophilic Acyl Chloride (High Reactivity) |

| Storage | < -20°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |

Synthesis Strategy: The "Conjugate Addition" Route

Commercially, this building block is expensive due to the difficulty of forming the crowded quaternary center at C3. For research scale (>10g), a self-validating synthesis via conjugate addition to a Knoevenagel intermediate is the industry standard for reliability.

Retrosynthetic Analysis

The target is constructed by installing the quaternary center before the acid chloride formation. The most robust disconnection is at the C3-Methyl bond via cuprate addition, or the C2-C3 bond via Reformatsky.

Caption: Retrosynthetic logic deconstructing the quaternary center formation.

Detailed Experimental Protocol

This protocol synthesizes the acid precursor, followed by chlorination.

Step 1: Synthesis of Ethyl 3-cyclopropyl-2-butenoate

Reagents: Cyclopropyl methyl ketone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.3 eq), THF.

-

Setup: Flame-dry a 3-neck RBF under Argon. Add NaH (60% dispersion) and wash with dry hexanes to remove oil. Suspend in anhydrous THF.

-

Activation: Add Triethyl phosphonoacetate dropwise at 0°C. Stir 30 min until clear (Horner-Wadsworth-Emmons reagent formation).

-

Addition: Add Cyclopropyl methyl ketone dropwise. The solution will likely turn yellow/orange.

-

Reflux: Warm to RT, then reflux for 4–6 hours.

-

Validation (TLC): Check consumption of ketone (Rf ~0.4 in 10% EtOAc/Hex). Product is a conjugated ester (UV active).

-

Workup: Quench with sat. NH₄Cl. Extract with Et₂O.[1][2] Dry (MgSO₄) and concentrate.

-

Purification: Silica gel chromatography (0-10% EtOAc/Hex). Isolate the E/Z mixture of the unsaturated ester.

Step 2: Conjugate Addition (Creating the Quaternary Center)

Reagents: MeLi (2.5 eq), CuI (1.25 eq), TMSCl (2.5 eq), THF. Note: We use a Gilman reagent approach enhanced by TMSCl to force addition to the sterically hindered beta-position.

-

Cuprate Formation: In a dry flask at -78°C, add CuI (purified) to THF. Add MeLi dropwise. Stir 20 min to form the clear, colorless/pale yellow homocuprate Me₂CuLi.

-

Addition: Add TMSCl (activates the enone system). Immediately add the ester from Step 1 dissolved in THF dropwise at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

-

Mechanism: The methyl group adds to the beta-carbon (C3), pushing electrons to form the silyl ketene acetal, which is hydrolyzed on workup.

-

Workup: Quench with 10% NH₄OH/sat. NH₄Cl (dissolves copper salts, turning deep blue). Extract with Et₂O.[1][2]

-

Result: Ethyl 3-cyclopropyl-3-methylbutanoate.

Step 3: Saponification & Chlorination

-

Hydrolysis: Reflux ester in EtOH/KOH (2M) for 12h. Acidify to pH 1 with HCl. Extract acid.[1][2]

-

Chlorination: Dissolve the crude acid in anhydrous DCM. Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir 2h at RT.

-

Isolation: Evaporate solvent and excess oxalyl chloride under reduced pressure. Do not distill unless necessary (thermal degradation risk). Use crude for coupling immediately.

Applications in Drug Discovery[3]

The 3-cyclopropyl-3-methylbutanoyl fragment is a high-value tool for "Lead Optimization" phases.

Metabolic Stability (The "Blocked" Effect)

In a standard isovaleryl chain, the tertiary proton at C3 is a hotspot for metabolic abstraction.

-

Standard: R-CH2-CH(Me)2

R-CH2-C(OH)(Me)2 (Rapid clearance). -

Modified: R-CH2-C(Me)(cPr)-Me. The C3 position is quaternary (no H to abstract). The cyclopropyl ring resists ring-opening oxidation better than a simple alkyl chain.

Comparative Pharmacophore Properties

| Feature | tert-Butyl Group | 3-Cyclopropyl-3-methyl Group | Advantage |

| Steric Bulk (A-Value) | Very High | High | Maintains receptor fit while altering shape. |

| Lipophilicity (LogP) | High | Moderate-High | Slightly lower LogP aids solubility. |

| Rotational Freedom | Single bond rotation | Restricted | Cyclopropyl induces rigidity. |

| Electronic Effect | Inductive (+I) | Inductive + | Cyclopropyl can interact with aromatic residues (edge-to-face). |

Workflow: Coupling Reaction

To attach this scaffold to an amine (R-NH2) to form an amide:

-

Base: Use DIPEA (Diisopropylethylamine) or Pyridine (2.0 eq) to scavenge HCl.

-

Solvent: DCM or THF (Anhydrous).

-

Procedure: Add 3-Cyclopropyl-3-methylbutanoyl chloride dropwise to the amine/base solution at 0°C.

-

Monitoring: Reaction is usually instantaneous (<30 min).

Visualizing the Reaction Pathway

The following diagram illustrates the critical flow from the commercially available ketone to the final electrophile.

Caption: Step-by-step synthetic workflow for generating the target acid chloride.

Safety & Handling

-

Corrosivity: Acid chlorides react violently with water to release HCl gas. Handle only in a fume hood.

-

Lachrymator: Vapors are irritating to eyes and respiratory tract.

-

Quenching: Quench excess reagent with Methanol (forms the methyl ester) before disposal. Do not add water directly to the concentrated chloride.

References

-

PubChem Compound Summary. (2025). 3-Cyclopropyl-3-methylbutanoyl chloride.[3][4] National Center for Biotechnology Information. Link

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context on cyclopropyl bioisosteres).

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Lipshutz, B. H., et al. (1984). Organocopper reagents: Substitution, conjugate addition, carbocupration, and other reactions. Organic Reactions.[1][5][6] (Foundational protocol for cuprate conjugate additions).

-

CymitQuimica. (2025).[7] Product Catalog: 3-Cyclopropyl-3-methylbutanoyl chloride. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Cyclopropyl-3-methylbutanoyl chloride | C8H13ClO | CID 119056845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclopropyl-3-methylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Thermodynamic Profile and Handling of 3-Cyclopropyl-3-methylbutanoyl Chloride

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes practical handling, thermodynamic prediction in the absence of common literature data, and rigorous synthesis protocols.

Executive Summary

3-Cyclopropyl-3-methylbutanoyl chloride (CAS 1021939-07-0) is a specialized acylating agent used primarily in the synthesis of pharmaceutical intermediates. Structurally, it features a geminal cyclopropyl-methyl motif at the

Due to its specialized nature, experimental thermodynamic data (BP/MP) is often absent from standard safety data sheets (SDS). This guide provides predicted thermodynamic ranges based on group contribution methods, comparative analysis with structural analogs, and validated protocols for its synthesis, purification, and quality control.

Chemical Identity & Structural Significance[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | 3-Cyclopropyl-3-methylbutanoyl chloride |

| CAS Number | 1021939-07-0 |

| Molecular Formula | |

| Molecular Weight | 160.64 g/mol |

| SMILES | CC(C)(CC(=O)Cl)C1CC1 |

| Structural Class | |

| Key Moiety | Cyclopropyl-methyl (Metabolic blocker) |

Medicinal Chemistry Context:

The 3-cyclopropyl-3-methyl motif is increasingly utilized in drug discovery to modulate lipophilicity (

Thermodynamic Profile (BP & MP)

As direct experimental literature for this specific CAS is proprietary or sparse, the following values are derived from Group Contribution Methods (Joback/Stein) and Comparative Analog Triangulation .

Melting Point (Solid-Liquid Transition)

-

Predicted MP: < -15°C (Liquid at Room Temperature)

-

Confidence: High.

-

Rationale: Structural analogs such as Isovaleryl chloride (MP -90°C) and 3,3-dimethylbutanoyl chloride (MP -26°C) are liquids. The introduction of the cyclopropyl ring disrupts crystal packing efficiency, maintaining the liquid state well below 0°C.

Boiling Point (Liquid-Gas Transition)

Acid chlorides are thermally labile and prone to decomposition (decarbonylation) at high temperatures. Atmospheric distillation is NOT recommended.

| Pressure (mmHg) | Predicted Boiling Point Range (°C) | Operational Recommendation |

| 760 (Atm) | 195°C - 205°C | Avoid (High Decomposition Risk) |

| 20 (Water Aspirator) | 95°C - 105°C | Acceptable for crude purification |

| 1-2 (High Vac) | 60°C - 70°C | Optimal for final isolation |

Data derived using the Clausius-Clapeyron relation applied to the parent acid (3-cyclopropyl-3-methylbutanoic acid, calc. BP ~240°C) and correcting for loss of hydrogen bonding (

Comparative Analog Analysis

To validate the predicted values, we compare the target against known standards:

| Compound | Structure | MW | BP (Atm) | BP (10 mmHg) |

| Isovaleryl Chloride | 120.58 | 115°C | ~35°C | |

| Cyclopropanecarbonyl Chloride | 104.53 | 119°C | ~40°C | |

| Target Molecule | 160.64 | ~200°C | ~85°C |

Synthesis & Purification Protocol

Objective: Conversion of 3-cyclopropyl-3-methylbutanoic acid to the acid chloride.

Safety: Work in a fume hood. Reagents release HCl and

Reaction Workflow (DOT Diagram)

Caption: Figure 1. Chlorination workflow utilizing Thionyl Chloride with catalytic DMF.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

line). -

Charging: Add 3-cyclopropyl-3-methylbutanoic acid (1.0 eq) to the flask.

-

Reagent Addition:

-

Add Thionyl Chloride (

) (1.5 eq) dropwise. -

Critical Step: Add 2-3 drops of Dimethylformamide (DMF). The DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that significantly accelerates the reaction.

-

-

Reaction: Heat the mixture to 65°C (gentle reflux) for 2-3 hours. Monitor gas evolution; reaction is complete when off-gassing ceases.

-

Workup:

-

Remove excess

via rotary evaporation (bath temp < 40°C). -

Note: Use a base trap for the pump exhaust to neutralize acidic vapors.

-

-

Purification: Perform fractional distillation under reduced pressure (target 2 mmHg). Collect the fraction boiling between 60-70°C.

Quality Control & Characterization

Because acid chlorides hydrolyze on silica gel, standard TLC is ineffective. Use the following "Derivatization Quench" method for monitoring.

The Methanol Quench Method

Principle: Convert the reactive acid chloride into the stable methyl ester in situ for GC/NMR analysis.

-

Take a 20

aliquot of the reaction mixture. -

Quench into 500

of anhydrous Methanol. -

Wait 5 minutes (exothermic reaction).

-

Analyze via GC-MS or

-NMR.

Analytical Specifications

| Technique | Expected Signal (Target) | Note |

| IR Spectroscopy | ~1790-1800 | Distinctive Carbonyl shift (Acid Cl is higher than Acid/Ester). |

| 1H-NMR (CDCl3) | ||

| GC-MS | M+ (160/162) | Observe characteristic 3:1 Chlorine isotope pattern. |

QC Decision Logic (DOT Diagram)

Caption: Figure 2. Quality Control Logic using the Methanol Quench Method.

Handling and Storage

-

Hydrolysis Hazard: Reacts violently with water to release HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Container: Glass with Teflon-lined caps. Do not use metal containers (corrosion risk).

References

-

PubChem Compound Summary. (2025). 3-Cyclopropyl-3-methylbutanoyl chloride (CID 119056845).[1] National Center for Biotechnology Information. Link

-

NIST Chemistry WebBook. (2025). Isovaleryl Chloride Thermochemical Data. National Institute of Standards and Technology.[2] Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Acid Chloride Synthesis Mechanism).

-

CymitQuimica. (2025). Product Catalog: 3-Cyclopropyl-3-methylbutanoyl chloride.Link

- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for BP prediction).

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 3-Cyclopropyl-3-methylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of amides utilizing 3-Cyclopropyl-3-methylbutanoyl chloride. This protocol is designed to be a robust starting point for researchers, offering insights into the reaction mechanism, practical execution, and troubleshooting of this important transformation. The amide bond is a cornerstone of medicinal chemistry and drug discovery, and mastering its formation with sterically demanding building blocks is crucial for the synthesis of novel chemical entities.

Introduction

The formation of an amide bond via the reaction of an acyl chloride with an amine, a specific example of the Schotten-Baumann reaction, is a fundamental and widely employed transformation in organic synthesis.[1][2] Acyl chlorides are highly reactive carboxylic acid derivatives, rendering them excellent electrophiles for reactions with nucleophilic amines.[3][4] This reactivity profile often leads to rapid and high-yielding reactions under mild conditions.[3] The subject of this guide, 3-Cyclopropyl-3-methylbutanoyl chloride, presents a unique structural motif with a sterically encumbered quaternary center adjacent to the acyl chloride. This steric hindrance can significantly influence reactivity and necessitate careful optimization of reaction conditions.[5] This document will provide a detailed protocol for the successful amide coupling of this specific acyl chloride, along with a discussion of the underlying principles and potential challenges.

Reaction Mechanism and Key Considerations

The reaction proceeds through a nucleophilic addition-elimination mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 3-Cyclopropyl-3-methylbutanoyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

Figure 1: General mechanism for amide coupling with an acyl chloride.

Key Considerations for Steric Hindrance:

The bulky 3-cyclopropyl-3-methylbutanoyl group can pose challenges. Here are key factors to consider for successful coupling:

-

Choice of Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended to avoid competition with the desired amine nucleophile.[5] For particularly challenging couplings, a smaller, non-nucleophilic base might be beneficial.[5]

-

Reaction Temperature: While many amide couplings proceed at room temperature, sterically hindered substrates may require elevated temperatures to overcome the activation energy barrier.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature.

-

Catalyst: For sluggish reactions involving less nucleophilic amines (e.g., anilines), the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[8][9] DMAP is a hypernucleophilic acylation catalyst.[10]

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable choices.[7] It is critical to use anhydrous solvents to prevent hydrolysis of the acyl chloride.[3]

Materials and Methods

Materials:

| Reagent/Material | Grade | Supplier |

| 3-Cyclopropyl-3-methylbutanoyl chloride | ≥95% | (Example: Sigma-Aldrich, TCI) |

| Amine (substrate) | ≥98% | Various |

| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | (Example: Acros Organics) |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | (Example: Fisher Scientific) |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | (Example: Alfa Aesar) |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | (Example: J.T. Baker) |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Various |

| Brine (saturated aqueous NaCl) | Reagent Grade | Various |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Various |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | (Example: Sorbent Technologies) |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Experimental Protocol

This protocol describes a general procedure for the amide coupling of 3-Cyclopropyl-3-methylbutanoyl chloride with a primary or secondary amine.

Figure 2: General experimental workflow for amide synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Add diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Slowly add 3-Cyclopropyl-3-methylbutanoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. A white precipitate of the amine hydrochloride salt may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed. If the reaction is sluggish, consider gentle heating (e.g., 40 °C) or adding a catalytic amount of DMAP (0.05-0.1 equivalents).

-

Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive acyl chloride (hydrolyzed).- Amine is not nucleophilic enough.- Steric hindrance is too great. | - Use fresh or newly opened 3-Cyclopropyl-3-methylbutanoyl chloride.- Add a catalytic amount of DMAP (0.1 eq).- Increase the reaction temperature in increments (e.g., to 40 °C or reflux).[5]- Consider using a less hindered base.[5] |

| Formation of multiple products | - Diacylation of a primary amine.- Side reactions of other functional groups. | - Use a 1:1 stoichiometry of amine to acyl chloride.- Protect other reactive functional groups on the amine substrate if necessary. |

| Acyl chloride hydrolysis | - Use of non-anhydrous solvents or reagents.- Exposure to atmospheric moisture. | - Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents.- Maintain a positive pressure of inert gas throughout the reaction.[3] |

Characterization

The final amide product should be characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Appearance of a new amide N-H proton signal (if applicable).- Characteristic signals for the cyclopropyl and methyl groups of the acyl moiety.- Signals corresponding to the amine portion of the molecule. |

| ¹³C NMR | - A carbonyl carbon signal in the range of 165-175 ppm. |

| Infrared (IR) Spectroscopy | - A strong C=O stretch for the amide carbonyl, typically around 1630-1680 cm⁻¹.- An N-H stretch (if applicable) around 3200-3400 cm⁻¹. |

| Mass Spectrometry (MS) | - Observation of the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating high purity. |

References

-

ResearchGate. (2016). An improved method of amide synthesis using acyl chlorides. [Link]

-

Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemistryViews. [Link]

-

Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. (n.d.). [Link]

-

Organic Chemistry Portal. (2008, September 15). Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams. [Link]

-

Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011, April 19). [Link]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 187-192. [Link]

- Google Patents.

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]

-

PubChem. 3-Cyclopropyl-3-methylbutanoyl chloride. [Link]

-

Norris, J. (2018, April 21). Synthesis of Amides. YouTube. [Link]

-

Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

-

MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. Lab Reporter [fishersci.se]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Application of Efficient Catalyst DMAP [en.highfine.com]

- 10. datapdf.com [datapdf.com]

Application Notes and Protocols for Esterification using 3-Cyclopropyl-3-methylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Navigating Steric Hindrance in Ester Synthesis

The ester functional group is a cornerstone in the architecture of a vast array of organic molecules, from life-saving pharmaceuticals to advanced materials. The synthesis of esters, particularly from sterically encumbered building blocks, presents a formidable challenge in synthetic organic chemistry. 3-Cyclopropyl-3-methylbutanoyl chloride, a sterically hindered acyl chloride, is a valuable reagent for introducing the unique 3-cyclopropyl-3-methylbutanoyl moiety into molecules. This structural motif can be of significant interest in drug discovery programs due to the favorable physicochemical properties often imparted by the cyclopropyl group, such as metabolic stability and conformational rigidity.

Standard esterification methods often falter when either the acyl chloride or the alcohol substrate is sterically demanding. This guide provides a comprehensive overview of robust and field-proven protocols for the successful esterification of primary, secondary, and tertiary alcohols using 3-Cyclopropyl-3-methylbutanoyl chloride. We will delve into the mechanistic rationale behind the chosen methodologies, offering a toolkit of reliable procedures to overcome the challenges posed by steric hindrance.

Physicochemical Properties of 3-Cyclopropyl-3-methylbutanoyl Chloride

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClO | [1][2] |

| Molecular Weight | 160.64 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (predicted) | General Acyl Chloride Properties |

| Boiling Point | Not explicitly available, but expected to be elevated due to its molecular weight. | N/A |

| Reactivity | Highly reactive towards nucleophiles; sensitive to moisture and protic solvents. | General Acyl Chloride Properties |

Safety and Handling Precautions

3-Cyclopropyl-3-methylbutanoyl chloride, like all acyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. All waste materials should be quenched and disposed of according to institutional safety guidelines.

Core Principles of Esterification with a Hindered Acyl Chloride

The primary challenge in reacting 3-Cyclopropyl-3-methylbutanoyl chloride is overcoming the steric bulk surrounding the electrophilic carbonyl carbon. The selection of an appropriate protocol is therefore dictated by the steric nature of the alcohol nucleophile. The following diagram illustrates a general decision-making framework.

Caption: Decision-making workflow for protocol selection.

Protocol 1: Esterification of a Primary Alcohol (e.g., Neopentyl Alcohol)

For less sterically demanding primary alcohols, a standard approach utilizing a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in the presence of a stoichiometric base such as pyridine or triethylamine is often sufficient. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

Reaction Scheme:

Materials:

-

Neopentyl alcohol

-

3-Cyclopropyl-3-methylbutanoyl chloride

-

4-(Dimethylamino)pyridine (DMAP)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add neopentyl alcohol (1.0 equiv.), anhydrous dichloromethane (to make a ~0.5 M solution), and pyridine (1.5 equiv.).

-

Add a catalytic amount of DMAP (0.1 equiv.).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add 3-Cyclopropyl-3-methylbutanoyl chloride (1.2 equiv.) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ester.

Expected Results and Troubleshooting:

| Parameter | Expected Value | Troubleshooting |

| Yield | 70-90% | Low yield may indicate incomplete reaction. Try increasing reaction time or temperature (up to 40 °C). Ensure all reagents and solvents are anhydrous. |

| Purity | >95% after chromatography | Impurities may include unreacted alcohol or hydrolyzed acyl chloride. Ensure thorough washing during workup. |

Protocol 2: Esterification of a Secondary Alcohol (e.g., 2-Adamantanol) - A Steglich-type Approach

For moderately hindered secondary alcohols, a more potent activation of the carboxylic acid functionality is often required. While we are using an acyl chloride, the principles of the Steglich esterification, which is designed for coupling carboxylic acids and alcohols, can be adapted. Here, DMAP is crucial for facilitating the acylation.

Reaction Scheme:

Materials:

-

2-Adamantanol

-

3-Cyclopropyl-3-methylbutanoyl chloride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-adamantanol (1.0 equiv.) and DMAP (1.1 equiv.) in anhydrous dichloromethane.

-

Add triethylamine (2.0 equiv.) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of 3-Cyclopropyl-3-methylbutanoyl chloride (1.2 equiv.) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Workup the reaction as described in Protocol 1.

-

Purify the product via silica gel chromatography.

Rationale for a Steglich-type Approach:

The Steglich esterification traditionally uses a carbodiimide to activate a carboxylic acid. In this adaptation for an already activated acyl chloride, the use of a slight excess of DMAP ensures the rapid formation of the highly reactive N-acylpyridinium salt, which is more susceptible to attack by the hindered secondary alcohol. Triethylamine acts as the scavenger for the generated HCl.

Protocol 3: Esterification of a Tertiary Alcohol (e.g., 1-Adamantanol) - Silver(I) Cyanide Promoted Esterification

The esterification of highly hindered tertiary alcohols is notoriously difficult. A powerful method that has proven effective for such challenging substrates involves the use of silver(I) cyanide.[1][2] This method is often superior to standard base-catalyzed approaches in terms of both yield and reaction rate for sterically demanding partners.

Reaction Scheme:

Materials:

-

1-Adamantanol

-

3-Cyclopropyl-3-methylbutanoyl chloride

-

Silver(I) cyanide (AgCN)

-

Toluene (anhydrous)

-

Celite®

Step-by-Step Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 1-adamantanol (1.0 equiv.) and silver(I) cyanide (1.5 equiv.).

-

Add anhydrous toluene to form a suspension.

-

Heat the mixture to 80-100 °C.

-

Slowly add 3-Cyclopropyl-3-methylbutanoyl chloride (1.2 equiv.) to the heated suspension.

-

Maintain the reaction at this temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove silver salts, washing the pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Mechanistic Insight:

The silver(I) ion is thought to act as a Lewis acid, coordinating to the chlorine atom of the acyl chloride and enhancing its electrophilicity. This facilitates the attack by the weakly nucleophilic tertiary alcohol. The cyanide ion may also play a role in the reaction mechanism.

Visualization of Key Mechanisms and Workflows

DMAP Catalysis Mechanism

Caption: Catalytic cycle of DMAP in esterification.

General Experimental Workflow

Caption: A generalized experimental workflow for esterification.

Summary of Recommended Protocols

| Alcohol Type | Recommended Protocol | Key Reagents | Rationale |

| Primary | Standard DMAP/Pyridine Catalysis | DMAP (cat.), Pyridine | Sufficient for less hindered alcohols. |

| Secondary | Steglich-type Conditions | DMAP (superstoichiometric), Et₃N | Enhanced activation for moderately hindered substrates. |

| Tertiary | Silver(I) Cyanide Promoted | AgCN | Lewis acid activation for highly hindered and poorly nucleophilic alcohols. |

Conclusion

The successful esterification of alcohols with the sterically demanding 3-Cyclopropyl-3-methylbutanoyl chloride is readily achievable with the appropriate choice of methodology. For primary alcohols, a standard DMAP-catalyzed protocol is generally effective. As the steric bulk of the alcohol increases, more robust methods such as a Steglich-type approach for secondary alcohols or silver(I) cyanide-promoted esterification for tertiary alcohols are recommended. The protocols outlined in this guide provide a solid foundation for researchers to confidently employ this valuable building block in their synthetic endeavors.

References

-

Takimoto, S.; Inanaga, J.; Katsuki, T.; Yamaguchi, M. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan1976 , 49 (8), 2335-2336. [Link]

-

OiPub. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. [Link]

-

PubChem. 3-Cyclopropyl-3-methylbutanoyl chloride. [Link]

Sources

Application Note: Friedel-Crafts Acylation with 3-Cyclopropyl-3-methylbutanoyl Chloride

Executive Summary

This application note details the optimized protocols for the Friedel-Crafts acylation of aromatic substrates using 3-cyclopropyl-3-methylbutanoyl chloride . This specific acylating agent presents a dual challenge in organic synthesis:

-

Steric Congestion: The quaternary center at the

-position (C3) creates a neopentyl-like steric environment, potentially retarding the nucleophilic attack of the arene. -

Substrate Sensitivity: The cyclopropyl moiety is susceptible to acid-catalyzed ring opening (homoallyl rearrangement) under the vigorous conditions typically required to overcome steric hindrance.

This guide provides a "Soft-Acylation" protocol utilizing Titanium(IV) chloride (

Mechanistic Analysis & Reaction Design[1]

The Electrophile Structure

The substrate, 3-cyclopropyl-3-methylbutanoyl chloride, generates an acylium ion upon complexation with a Lewis Acid (LA). The stability of the cyclopropyl ring is the critical parameter.

-

Path A (Desired): Formation of the acylium ion

, followed by electrophilic aromatic substitution (EAS). -

Path B (Side Reaction): If the Lewis acid is too strong or temperature too high, the cyclopropyl ring may open via a cyclopropylcarbinyl-type rearrangement, especially if a cation develops at the

-position or if the Lewis acid directly attacks the strained ring.

Lewis Acid Selection[2]

-

Aluminum Chloride (

): The gold standard for reactivity. However, its high oxophilicity and acidity can trigger ring opening of the cyclopropyl group at temperatures -

Titanium(IV) Chloride (

): A milder, oxophilic Lewis acid. It coordinates strongly with carbonyls but is less prone to inducing cationic rearrangements in the

Mechanistic Pathway Diagram

Figure 1: Reaction pathway showing the competition between the desired acylation (Green) and the risk of cyclopropyl ring opening (Red).

Experimental Protocols

General Considerations

-

Solvent: Anhydrous Dichloromethane (DCM) is preferred. Nitromethane (

) can be used as a co-solvent to moderate the activity of -

Inert Atmosphere: Strict Nitrogen (

) or Argon ( -

Stoichiometry: Use 1.1–1.2 equivalents of Lewis Acid relative to the acid chloride.

Protocol A: Mild Conditions (TiCl4)

Best for electron-rich arenes (Anisole, Xylene, Thiophene).

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Solvent Charge: Add anhydrous DCM (50 mL) and the arene (10.0 mmol, 1.0 equiv). Cool to -10°C (ice/acetone bath).

-

Catalyst Addition: Carefully add

(11.0 mmol, 1.1 equiv) dropwise via syringe. The solution will likely turn yellow/orange. -

Acyl Chloride Addition: Dissolve 3-cyclopropyl-3-methylbutanoyl chloride (10.5 mmol, 1.05 equiv) in DCM (10 mL). Add this solution dropwise over 30 minutes, maintaining internal temp < 0°C.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC. If conversion is slow, warm to RT slowly.

-

Quench: Pour the mixture slowly into a stirred slurry of ice (100g) and concentrated HCl (10 mL).

-

Workup: Separate phases. Extract aqueous layer with DCM (2x).[1] Wash combined organics with Sat.

, then Brine.[1] Dry over

Protocol B: Standard Conditions (AlCl3)

Best for benzene, halobenzenes, or sterically hindered systems.

-

Setup: Flame-dry glassware as above.

-

Catalyst Slurry: Charge

(12.0 mmol, 1.2 equiv) and anhydrous DCM (40 mL) into the flask. Cool to 0°C .[2] -

Acyl Chloride Addition: Add 3-cyclopropyl-3-methylbutanoyl chloride (10.0 mmol, 1.0 equiv) dropwise to the slurry. Stir for 15 mins to form the acylium complex (evolution of HCl gas may be observed).

-

Substrate Addition: Add the arene (10.0 mmol) dropwise (neat or in 5 mL DCM) over 20 minutes.

-

Critical Control: Do not allow the exotherm to raise the temp above 5°C.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to ambient temperature (20-25°C) for 2-3 hours.

-

Warning: Do not reflux.[2] Refluxing increases the probability of cyclopropyl ring opening.

-

-

Quench & Workup: As described in Protocol A.

Data Summary & Optimization

The following table summarizes expected outcomes based on Lewis Acid and Temperature variables.

| Variable | Condition | Outcome | Risk Level |

| Lewis Acid | High yield for activated arenes; Cyclopropyl ring intact. | Low | |

| Higher conversion for deactivated arenes; Risk of rearrangement. | Medium | ||

| Mild; good for very sensitive substrates but often lower yield. | Low | ||

| Temperature | -20°C to 0°C | Kinetic control; favors acylation over ring opening. | Low |

| > 25°C (Reflux) | Thermodynamic control; high risk of ring opening/polymerization. | High | |

| Solvent | DCM | Standard; good solubility. | Low |

| Nitrobenzene | Moderates | Low |

Troubleshooting Flowchart

Figure 2: Decision tree for optimizing reaction conditions based on LCMS/NMR feedback.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid selection and mechanism).

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acylation.

- Eames, J., et al. (2000). "Efficient Friedel-Crafts Acylation of Aromatics using Silica-Supported Aluminum Chloride." Journal of Chemical Research.

- Ma, S., & Lu, X. (1990). "Control of Ring Opening in Cyclopropyl Ketone Synthesis." Journal of Organic Chemistry. (Mechanistic insights into cyclopropyl stability).

-

Sigma-Aldrich. (2025). Friedel–Crafts Acylation Technical Bulletin.

Sources

Application Note: Solvent Selection & Process Controls for 3-Cyclopropyl-3-methylbutanoyl Chloride

Executive Summary

3-Cyclopropyl-3-methylbutanoyl chloride (CAS 1021939-07-0) is a high-value building block used in the synthesis of GPCR modulators and kinase inhibitors. Its structure combines a reactive acyl chloride with a sterically demanding, acid-sensitive gem-dimethyl-cyclopropyl motif.

This guide addresses the critical challenge in handling this reagent: balancing the electrophilicity of the acyl chloride with the stability of the cyclopropyl ring. While the acyl chloride requires anhydrous or biphasic conditions to prevent hydrolysis, the cyclopropyl moiety is susceptible to ring-opening rearrangement under strong Lewis acidic conditions.

We present a solvent selection framework prioritizing 2-Methyltetrahydrofuran (2-MeTHF) as a superior, green alternative to Dichloromethane (DCM), validated by higher process mass intensity (PMI) efficiency and improved phase separation.

Chemical Profile & Reactivity Matrix

Structural Analysis

The molecule features a neopentyl-like quaternary center at the

-

Site A (Acyl Chloride): Highly electrophilic. Prone to rapid hydrolysis to the carboxylic acid.

-

Site B (Gem-Dimethyl/Cyclopropyl): The quaternary center creates the Thorpe-Ingold effect, restricting conformational freedom. This steric bulk protects the carbonyl from nucleophilic attack less than an

-substituent would, but significantly impacts solubility and crystallization. -

Site C (Cyclopropyl Ring): Acts as a

-donor. It stabilizes adjacent carbocations (if formed), making it prone to ring-opening rearrangement (to homoallylic alkenes) in the presence of strong Lewis acids (e.g.,

Solvent Compatibility Table

| Solvent Class | Solvent | Compatibility | Application Notes |

| Green / Bio-based | 2-MeTHF | Excellent | Recommended. Hydrophobic ether.[1] Forms clean bilayers with water (unlike THF).[1] Stable to bases/Grignards. |

| Chlorinated | DCM | Good | Traditional standard. High solubility. Warning: Environmental hazard; strictly regulated under REACH/EPA. |

| Aromatic | Toluene | Moderate | Good for reflux. Poor solubility for polar ammonium salts formed during amidation. |

| Ethers | THF | Moderate | Hygroscopic. Miscible with water (difficult workup). Potential polymerization with strong Lewis acids. |

| Polar Aprotic | DMF/DMAc | Poor (Workup) | High boiling point makes removal difficult. Can accelerate hydrolysis if wet. |

| Protic | Alcohols | Incompatible | Reacts immediately to form esters (solvolysis). |

Solvent Selection Decision Framework

The following logic gate assists in selecting the optimal solvent system based on the intended reaction pathway.

Figure 1: Solvent selection logic emphasizing green chemistry and risk mitigation.

Detailed Protocols

Protocol A: Green Synthesis of Amides (Schotten-Baumann Conditions)

Objective: Coupling 3-Cyclopropyl-3-methylbutanoyl chloride with a secondary amine using 2-MeTHF. Rationale: 2-MeTHF replaces DCM.[1][2] Its low water miscibility allows for a "one-pot" reaction and extraction.

Materials:

-

Reagent: 3-Cyclopropyl-3-methylbutanoyl chloride (1.0 equiv)

-

Nucleophile: Amine (1.1 equiv)

-

Base:

(2.0 equiv, usually as 1M aq solution) or -

Solvent: 2-Methyltetrahydrofuran (anhydrous not strictly required if biphasic, but preferred).

Step-by-Step:

-

Preparation: Dissolve the amine (1.1 equiv) in 2-MeTHF (10 V/w).

-

Base Addition:

-

Option 1 (Inorganic): Add 1M aqueous

(2.0 equiv). The system will be biphasic. -

Option 2 (Organic): Add Triethylamine (1.5 equiv).

-

-

Acylation (Controlled Addition): Cool the mixture to 0°C. Add 3-Cyclopropyl-3-methylbutanoyl chloride dropwise.

-

Note: The exotherm must be controlled to <10°C to prevent cyclopropyl ring stress or hydrolysis.

-

-

Reaction: Warm to 20°C and stir for 1-2 hours.

-

IPC (In-Process Control): Monitor by TLC or HPLC. Disappearance of amine; appearance of amide.

-

-

Workup (The 2-MeTHF Advantage):

-

Add water (5 V/w). Agitate and settle.

-

2-MeTHF forms the upper layer (Density ~0.85). Water/Salts form the lower layer.

-

Drain aqueous layer. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

-

Concentrate 2-MeTHF to obtain crude amide.

-

Protocol B: Synthesis of Weinreb Amide (For Ketone Synthesis)

Objective: Converting the acid chloride to the N-methoxy-N-methylamide without ring opening. Rationale: Direct addition of Grignards to acid chlorides often leads to over-addition (tertiary alcohols). The Weinreb amide allows isolation of the ketone.

Step-by-Step:

-

Slurry: Suspend N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM or 2-MeTHF.

-

Base: Cool to 0°C. Add Pyridine (2.2 equiv) dropwise.

-

Addition: Add 3-Cyclopropyl-3-methylbutanoyl chloride (1.0 equiv) diluted in solvent dropwise over 30 mins.

-

Quench: Pour into ice-cold 1M HCl.

-

Validation: The cyclopropyl ring signals in

NMR (0.3–0.6 ppm) must remain intact.

Process Safety & Quality Control

Monitoring Ring Integrity

The cyclopropyl moiety is the "canary in the coal mine." If your reaction conditions are too acidic, it will open.

-

NMR Signature:

-

Intact: Complex multiplets at

0.2 – 0.6 ppm (cyclopropyl methylene). -

Opened (Rearranged): Appearance of olefinic protons (

5.0 – 6.0 ppm) indicating homoallylic rearrangement.

-

-

GC-MS:

-

Look for M+ peak. Ring opening usually results in isomers with identical mass but distinct retention times (often broader peaks).

-

Reaction Workflow Diagram

Figure 2: Standard workflow for amidation using 2-MeTHF.

References

-

Green Solvent Selection: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016. Link

-

2-MeTHF Performance: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF and Dichloromethane in Organic Synthesis."[3] ChemSusChem, 2012. Link

-

Cyclopropyl Stability: Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropylcarbinyl Cations." Journal of the American Chemical Society, 1971. Link

-

Amide Coupling Guides: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.[4] Link

Sources

preparation of cyclopropyl ketones from 3-Cyclopropyl-3-methylbutanoyl chloride

This is a comprehensive technical guide and protocol for the preparation of cyclopropyl ketones using 3-Cyclopropyl-3-methylbutanoyl chloride as the primary building block.

Starting Material: 3-Cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0) Target Class: Sterically Congested Cyclopropyl Ketones Document ID: AN-CPMK-2026-v1

Introduction & Strategic Analysis

The incorporation of cyclopropyl motifs into drug scaffolds is a high-value strategy in medicinal chemistry.[1] The cyclopropyl group serves as a bioisostere for isopropyl or phenyl groups , offering improved metabolic stability (blocking CYP450 oxidation sites) and inducing specific conformational constraints that enhance ligand-target binding affinity.

The specific building block, 3-Cyclopropyl-3-methylbutanoyl chloride , presents a unique structural advantage:

-

Gem-Dimethyl "Shielding": The quaternary carbon at the

-position (relative to the carbonyl) creates a neopentyl-like environment. This steric bulk protects the cyclopropyl ring from acid-catalyzed ring opening—a common failure mode in Friedel-Crafts reactions—while simultaneously restricting the rotation of the resulting ketone side chain. -

Reactivity Profile: While the carbonyl is separated by a methylene spacer (

), making it accessible for nucleophilic attack, the adjacent quaternary center prevents enolization-driven side reactions (e.g., Claisen self-condensation is structurally inhibited).

This guide outlines three distinct protocols for converting this acid chloride into ketones, ranked by synthetic precision and scalability.

Mechanistic Decision Matrix

The choice of method depends on the nature of the nucleophile (Aryl vs. Alkyl) and the tolerance for Lewis Acid conditions.